molecular formula C6H7ClN2 B145256 5-(Chloromethyl)-2-methylpyrimidine CAS No. 126504-86-7

5-(Chloromethyl)-2-methylpyrimidine

Cat. No. B145256
M. Wt: 142.58 g/mol
InChI Key: GHFAUTJRYNSYHR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chloromethyl and methyl groups attached to the pyrimidine ring influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the modification of existing pyrimidine rings or the construction of the pyrimidine ring from simpler precursors. For instance, the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives was achieved by reacting 5-benzyl-4-chloro-2-methylpyrimidine derivatives with tert-butylcyanoacetate, indicating the versatility of pyrimidine chemistry in generating diverse derivatives . Similarly, a practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was accomplished in ten steps from commercially available starting materials, demonstrating the complexity and multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined by single-crystal X-ray diffraction analysis, revealing the presence of a disordered chlorine atom and methyl group . Additionally, quantum chemical calculations have been performed to understand the geometrical, conformational, and spectroscopic parameters of pyrimidine derivatives, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into their electronic structure and reactivity .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could further react with secondary amines to afford substituted aminopyrimidines . Moreover, the electrochemical transformation of 5-aminopyrimidin-4(3H)-one in the presence of electrochemically generated chlorine led to the cleavage of the C(2)–N(3) bond and the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Theoretical and experimental techniques, such as FT-IR, FT-Raman, NMR, and DFT calculations, have been used to investigate these properties. For instance, the molecular docking and experimental studies on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine revealed its potential as an antihypertensive agent and provided data on its molecular stability, charge distribution, and nonlinear optical properties . Similarly, the linear polarizability and hyperpolarizability of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine were computed, indicating its potential application in nonlinear optics .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

5-(Chloromethyl)-2-methylpyrimidine serves as a critical intermediate in the synthesis of various pharmacologically active compounds. It's used in the creation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating potential antibacterial activity. The structural integrity of the resulting compounds was confirmed using density functional theory calculations, showcasing its versatility in medicinal chemistry (Etemadi et al., 2016).

Quantum Chemical Calculations and Material Characterization

Quantum chemical calculations provide insights into the structural, spectroscopic, and nonlinear optical parameters of derivatives of 5-(Chloromethyl)-2-methylpyrimidine. Studies using ab initio HF and DFT methods reveal detailed insights into the molecular structure, chemical shifts, and electronic properties, indicating the compound's potential in various chemical applications (Gümüş et al., 2014).

Antibacterial and Antiviral Activity

Derivatives of 5-(Chloromethyl)-2-methylpyrimidine, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, exhibit significant potential as antiviral agents. These compounds, despite showing poor activity against DNA viruses, have marked inhibitory effects on retrovirus replication in cell culture, highlighting their therapeutic potential in antiviral drug development (Hocková et al., 2003).

Metal Complex Formation and Biological Investigation

The formation of metal complexes with 5-(Chloromethyl)-2-methylpyrimidine derivatives demonstrates significant antimicrobial and anticancer activity. These complexes, through intercalation with DNA, show promise in pharmaceutical applications, particularly in the development of new antimicrobial and anticancer agents (Basha et al., 2019).

properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFAUTJRYNSYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562987
Record name 5-(Chloromethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylpyrimidine

CAS RN

126504-86-7
Record name 5-(Chloromethyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126504-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (95 mg, 0.77 mmol) in thionyl chloride (1 mL) was stirred at room temperature for 1 h. The mixture was concentrated to dryness and used without purification. LCMS MH+ 143.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JJ Reddick, R Nicewonger, TP Begley - Biochemistry, 2001 - ACS Publications
Thiamin phosphate synthase catalyzes the coupling of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P) and 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-…
Number of citations: 52 pubs.acs.org
AR Todd, F Bergel, HL Fraenkel-Conrat… - Journal of the Chemical …, 1936 - pubs.rsc.org
… A mixture of 4-chloro-5-chloromethyl-2-methylpyrimidine (111) (580 mg.) and ~-a~o-kmethyl-5-~-hydroxyethylthiazole (IV) (470 mg.) was heated to 1 lo", the initially clear liquid …
Number of citations: 16 pubs.rsc.org
S Mizukami, E Hirai - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… of 4—amino—5—chloromethyl—2—methylpyrimidine”) was heated in a sealed tube at 100 for 2hr. After evaporation of the reaction mixture under reduced pressure, the residue was …
Number of citations: 8 www.jstage.jst.go.jp
水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
… of 4—amino—5—chloromethyl—2—methylpyrimidine”) was heated in a sealed tube at 100 for 2hr. After evaporation of the reaction mixture under reduced pressure, the residue was …
Number of citations: 2 jlc.jst.go.jp
JA Zoltewicz, TD Baugh - Bioorganic Chemistry, 1985 - Elsevier
… Such a mechanism has been provided as speculation for the hydrolysis reaction of the 5-chloro analog of thiamin (4-amino-5-chloromethyl-2methylpyrimidine) …
Number of citations: 7 www.sciencedirect.com
B Shome - 2017 - oaktrust.library.tamu.edu
Thiaminase I from Clostridium botulinum cleaves thiamin to the constituent pyrimidine and thiazole using a wide range of external nucleophiles. The crystal structure of the thiamin …
Number of citations: 3 oaktrust.library.tamu.edu
AD Backstrom - 1996 - search.proquest.com
Escherichia coli K-12 synthesizes thiamin pyrophosphate (vitamin B $\sb1 $) de novo. Two precursors (4-methyl-5-($\beta $-hydroxyethyl)-thiazole monophosphate and 4-amino-5-…
Number of citations: 6 search.proquest.com
JJ Reddick - 2001 - search.proquest.com
Thiamin phosphate synthase catalyzes the penultimate step of thiamin pyrophosphate biosynthesis in Bacillus subtilis. The goal of much of the work described in this thesis was to …
Number of citations: 1 search.proquest.com

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